Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-
Description
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- (CAS: 1011711-53-7) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 4, a phenylsulfonyl group at position 1, and an acetyl group (ethanone) at position 2. Its molecular formula is C₁₅H₁₁ClN₂O₃S, with a molar mass of 334.78 g/mol . The phenylsulfonyl moiety enhances metabolic stability and influences binding interactions, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-10(19)12-9-18(15-14(12)13(16)7-8-17-15)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPYQZOTUHEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647351 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011711-53-7 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrrolo[2,3-b]Pyridine Synthesis Strategies
Cyclocondensation of 2-Aminopyrrole Derivatives
The pyrrolo[2,3-b]pyridine nucleus is classically synthesized via cyclocondensation between 2-aminopyrrole-3-carbonitriles and arylidenemalononitriles. For the target compound, this method requires a pre-functionalized pyrrole bearing a chlorine atom at the pyridine-ring position. Reacting 2-amino-4-chloro-1H-pyrrole-3-carbonitrile with benzylidenemalononitrile in ethanol with piperidine catalysis yields the fused bicyclic system in 85–91% yields. This approach benefits from high atom economy but necessitates prior installation of the chlorine substituent, complicating step count.
Lithiation-Alkylation of Preformed Pyrrolopyridines
An alternative route involves functionalizing a preassembled pyrrolo[2,3-b]pyridine core. Mendiola et al. (2004) demonstrated that lithiation at position 2 of 1-(benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) enables regioselective alkylation. Adapting this protocol, position 3 acetylation could proceed via:
Regioselective Functionalization of the Pyrrolo[2,3-b]Pyridine Core
Chlorination at Position 4
Chlorination is typically achieved using POCl₃ or N-chlorosuccinimide (NCS). For electron-deficient heterocycles like pyrrolopyridines, POCl₃ in refluxing dichloroethane introduces chlorine at position 4 with >80% efficiency. The reaction proceeds via electrophilic aromatic substitution, with the pyridine nitrogen directing chlorination to the para position.
Table 1: Chlorination Reaction Optimization
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| POCl₃ | Dichloroethane | 80°C | 85% | |
| NCS | DMF | 25°C | 65% |
Sulfonylation at Nitrogen
Protecting the pyrrole nitrogen with a phenylsulfonyl group enhances stability and directs subsequent reactions. Treatment of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride in pyridine at 0°C affords the sulfonylated derivative in 92% yield. The electron-withdrawing sulfonyl group deactivates the ring, mitigating undesired electrophilic substitutions during later steps.
Acetylation at Position 3: Mechanistic Pathways
Friedel-Crafts Acetylation
Despite the electron-withdrawing effects of chlorine and sulfonyl groups, Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in nitrobenzene introduces the ethanone moiety at position 3 in 45% yield. The reaction proceeds via a Wheland intermediate stabilized by resonance with the pyridine ring.
Directed Ortho-Metalation
Superior regiocontrol is achieved via lithiation-acetylation:
- Lithiation : LDA deprotonates position 3 at -78°C in THF.
- Quenching : Adding acetic anhydride yields the acetylated product in 78% yield.
Table 2: Acetylation Methods Comparison
| Method | Conditions | Yield | Regioselectivity |
|---|---|---|---|
| Friedel-Crafts | AlCl₃, nitrobenzene | 45% | Moderate |
| Directed metalation | LDA, THF, -78°C | 78% | High |
Integrated Synthetic Routes
Sequential Functionalization Pathway
Analytical Characterization and Validation
Spectroscopic Data
Industrial Scalability and Process Considerations
Solvent and Catalyst Recovery
Recovering THF and LDA via distillation reduces costs for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Halogen-Substituted Pyrrolopyridinyl Ethanones
Key Observations :
Sulfonyl-Modified Pyrrolopyridines
Key Observations :
Pyrrolopyridine Isomers and Derivatives
Key Observations :
- Ring isomerism (e.g., 2,3-b vs.
- Piperidine substitution introduces a basic nitrogen, contrasting with the electron-withdrawing sulfonyl group .
Biological Activity
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]- is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the pyrrolopyridine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition can lead to reduced production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Structure-Activity Relationships (SAR)
Table 1: Structure-Activity Relationships of Pyrrolopyridine Derivatives
| Compound | Substituents | COX-2 Inhibition (%) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 3i | Cl | 21.67 | -12.23 |
| 3l | SO2Ph | 36.61 | -12.45 |
| 3b | H | 15.00 | -11.50 |
The data indicates that the presence of a sulfonyl group significantly enhances the inhibitory activity against COX-2, suggesting that modifications at the phenyl ring can optimize biological effects.
Biological Activity Studies
Several studies have investigated the biological effects of this compound and its derivatives:
- Anti-inflammatory Activity : In vivo studies demonstrated that compounds like 3l showed significant inhibition of inflammation in carrageenan-induced paw edema models, achieving up to 36.61% inhibition at various time intervals post-administration .
- Antiviral Properties : Research has also indicated potential antiviral activity against enteroviruses, with certain derivatives exhibiting selectivity indices that suggest they could be developed as antiviral agents .
Case Studies
- In Vivo Anti-inflammatory Study : A study conducted on mice treated with ethanone derivatives showed a marked reduction in paw swelling compared to controls. The compounds were administered at varying doses, revealing a dose-dependent response in anti-inflammatory activity.
- Antiviral Screening : A screening assay against poliovirus and other enteroviruses identified several pyrrolopyridine derivatives as effective inhibitors of viral replication, highlighting their potential role in treating viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
